5-Benzoyloxindole

Description

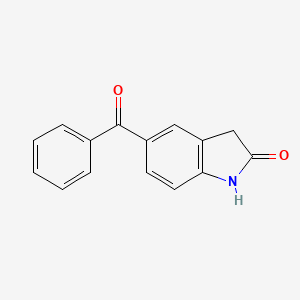

5-Benzoyloxindole (CAS: Not explicitly provided; referred to as "Compound 3" in studies) is a synthetic indole derivative designed as a bioisostere of 2(3H)-benzoxazolone, a scaffold with established antiepileptic activity . Its compact structure (approximate molecular formula: C₁₅H₁₁NO₂) features a benzoyl group at the 5-position of the oxindole core, contributing to its pharmacological profile . Synthesized via a Friedel-Crafts acylation reaction using LiCl as a catalyst, it achieves a 67% yield and a melting point of 157–158°C .

In preclinical studies, this compound demonstrated potent anticonvulsant activity in the maximal electroshock (MES) test (ED₅₀ = 11.2 mg/kg in mice), comparable to phenytoin, carbamazepine, and valproic acid, but was surpassed by ameltolide . Its lack of activity in the subcutaneous metrazol (scMET) test suggests a phenytoin-like mechanism, selectively targeting voltage-gated sodium channels .

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

5-benzoyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C15H11NO2/c17-14-9-12-8-11(6-7-13(12)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

InChI Key |

DZNAJEDQDMDIEL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)NC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Unique Pharmacophore : this compound’s activity is retained only when the benzoyl and ketone groups are preserved, making it a rare effective derivative among >6,000 phenytoin analogs tested historically .

- Drug Development Potential: Its favorable physicochemical properties (e.g., low MW, synthetic accessibility) position it as a promising lead for anticonvulsant drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.